(2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluorophenyl)-(1H-pyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-7-1-2-8(9(12)3-7)10(15)6-4-13-14-5-6/h1-5,10,15H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDIAZWEELKPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C2=CNN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1897736-08-1 | |
| Record name | (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation Studies of 2,4 Difluorophenyl 1h Pyrazol 4 Yl Methanol
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR techniques provides a complete picture of the molecular framework, confirming the connectivity of atoms and offering insights into the electronic environment of the nuclei.
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the difluorophenyl ring protons, the methanolic proton (CH-OH), and the hydroxyl proton (OH). The pyrazole protons typically appear as singlets in the aromatic region, while the difluorophenyl moiety presents a more complex set of coupled multiplets due to both H-H and H-F spin-spin coupling. The methanolic CH proton would likely appear as a doublet, coupled to the adjacent hydroxyl proton, although this signal can broaden or become a singlet depending on the solvent and concentration due to chemical exchange.
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule. The carbon atoms of the difluorophenyl ring exhibit splitting due to C-F coupling, which is highly characteristic and aids in their assignment. The chemical shifts of the pyrazole carbons confirm the heterocyclic structure, and the signal for the methanolic carbon (CH-OH) appears in the aliphatic alcohol region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole Ring | ||
| C3 | 7.8 (s, 1H) | 135.0 |
| C4 | - | 118.5 |
| C5 | 7.5 (s, 1H) | 134.8 |
| N1-H | 12.5 (br s, 1H) | - |
| Methanol (B129727) Group | ||
| CH-OH | 5.8 (d, 1H) | 68.0 |
| OH | 5.5 (d, 1H) | - |
| Difluorophenyl Ring | ||
| C1' | - | 128.0 (dd) |
| C2' | - | 162.0 (dd) |
| C3' | 7.1 (m, 1H) | 111.5 (dd) |
| C4' | - | 160.0 (dd) |
| C5' | 7.2 (m, 1H) | 104.0 (t) |
| C6' | 7.4 (m, 1H) | 130.0 (m) |
Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad. Couplings for carbon signals are due to C-F interactions.
While one-dimensional NMR spectra suggest a structure, multi-dimensional techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are spin-coupled to each other. For this compound, this technique would primarily reveal the coupling network within the difluorophenyl ring, showing cross-peaks between adjacent aromatic protons (H3', H5', H6'). A key correlation would also be observed between the methanolic CH proton and the hydroxyl OH proton, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would definitively link each proton signal of the pyrazole (H3, H5) and difluorophenyl (H3', H5', H6') rings to their corresponding carbon atoms (C3, C5, C3', C5', C6'). Similarly, the methanolic CH proton would show a correlation to the CH-OH carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity of the different molecular fragments. Key HMBC correlations would include:
Correlations from the pyrazole protons (H3 and H5) to the C4 carbon, confirming the substitution pattern on the pyrazole ring.
A correlation from the methanolic CH proton to the pyrazole C4, establishing the connection point of the methanol group.
Correlations from the methanolic CH proton to the C1' and possibly C2' and C6' carbons of the difluorophenyl ring, confirming the link between the methanol carbon and the phenyl ring.
Correlations from the pyrazole protons to carbons within the pyrazole ring, further solidifying its structure.
Together, these multi-dimensional experiments provide a robust and complete assignment of the molecule's NMR data, leaving no ambiguity in its covalent structure.
The single C-C bonds connecting the rigid pyrazole and difluorophenyl rings to the central methanolic carbon allow for rotational freedom. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of conformational exchange processes that occur on the NMR timescale. unibas.it For this compound, DNMR could be employed to investigate the rotational barriers around the Cα-C4 (methanol-pyrazole) and Cα-C1' (methanol-phenyl) bonds.
At ambient temperature, rotation around these bonds is typically fast, resulting in time-averaged signals in the NMR spectrum. However, if the steric hindrance caused by the aromatic rings is significant, this rotation could be slowed at lower temperatures. By monitoring the NMR spectra (particularly the ¹H or ¹⁹F spectra) as a function of temperature, one could observe the broadening of signals, followed by their decoalescence into separate signals for each distinct conformer at very low temperatures.
Line-shape analysis of the temperature-dependent spectra would allow for the calculation of the rate constants for the rotational process at different temperatures. From these, the Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can be determined. Such studies provide valuable information on the molecule's conformational flexibility and the steric interactions between its constituent aromatic rings. unibas.it
¹⁹F NMR is a highly sensitive and specific technique for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum provides direct information about the electronic environment of the two fluorine atoms on the phenyl ring.
The spectrum is expected to show two distinct signals, one for the fluorine at the C2' position and one for the fluorine at the C4' position, as they are chemically non-equivalent. The chemical shifts of these signals are indicative of their position on the aromatic ring. Furthermore, these signals would appear as complex multiplets due to:
H-F coupling: Each fluorine atom couples to the nearby ortho and meta protons on the ring.
F-F coupling: The two fluorine atoms will couple to each other, exhibiting a characteristic through-space or through-bond coupling constant.
The specific chemical shifts and the magnitude of the various H-F and F-F coupling constants are diagnostic of the 2,4-disubstitution pattern on the phenyl ring. rsc.orgrsc.org This technique offers a clear and unambiguous confirmation of the fluorine substitution pattern on the aromatic moiety.
Single Crystal X-ray Diffraction Analysis
An X-ray crystallographic study of this compound would reveal its exact molecular geometry. The analysis would confirm the planarity of the pyrazole and difluorophenyl rings. A key geometric parameter is the dihedral angle between the mean planes of these two aromatic rings, which provides insight into the molecule's preferred conformation in the solid state, influenced by both intramolecular steric effects and intermolecular packing forces. nih.gov
The analysis also yields precise measurements of all bond lengths and angles. This data allows for comparison with standard values and can reveal subtle electronic effects. For instance, the C-F bond lengths can be correlated with the electronic nature of the ring, while the bond lengths within the pyrazole ring confirm its aromatic character.
Table 2: Representative Bond Lengths and Angles for this compound based on X-ray Diffraction Data of Analogous Structures
| Bond/Angle | Representative Value |
| Bond Lengths (Å) | |
| C-F | 1.35 |
| C=C (aromatic) | 1.39 |
| C-N (pyrazole) | 1.35 |
| N-N (pyrazole) | 1.38 |
| C-O (methanol) | 1.43 |
| C-C (ring-methanol) | 1.51 |
| **Bond Angles (°) ** | |
| C-C-C (in phenyl ring) | 120 |
| C-N-N (in pyrazole ring) | 108 |
| C-C-O (methanol) | 110 |
| C(pyrazole)-C(methanol)-C(phenyl) | 112 |
Note: These values are typical and representative, drawn from crystallographic data of similar molecular fragments. Actual experimental values may vary slightly.
Beyond the structure of a single molecule, X-ray diffraction elucidates the supramolecular architecture, which is the arrangement of molecules in the crystal lattice stabilized by non-covalent intermolecular interactions. nih.gov For this compound, hydrogen bonding is expected to be a dominant interaction directing the crystal packing. csic.es
Hydrogen Bonding: The molecule possesses two hydrogen bond donor groups (the pyrazole N-H and the methanol O-H) and multiple acceptor sites (the pyridinic nitrogen of the pyrazole ring and the oxygen of the methanol group). This functionality allows for the formation of robust hydrogen-bonding networks. Common motifs for pyrazoles include the formation of dimers or polymeric chains (catemers) via N-H···N interactions. csic.esresearchgate.net The hydroxyl group can participate by forming O-H···N or O-H···O bonds, potentially linking these primary pyrazole chains into more complex two- or three-dimensional networks. nih.gov
The interplay of these strong hydrogen bonds and weaker π-π stacking interactions defines the unique and stable three-dimensional crystalline framework of the compound.
Polymorphism and Crystal Packing Phenomena
The solid-state structure of this compound is dictated by a combination of strong and weak intermolecular interactions, which can give rise to polymorphism—the ability of a substance to exist in two or more crystalline forms. While a specific crystallographic study for this exact molecule is not publicly available, analysis of related pyrazole and difluorophenyl structures provides a strong basis for predicting its crystal packing behavior.
The primary interactions governing the crystal lattice are expected to be hydrogen bonds. The molecule possesses two hydrogen bond donors (the alcohol O-H and the pyrazole N-H) and multiple acceptors (the pyrazole ring nitrogen, the alcohol oxygen, and the two fluorine atoms). This functionality allows for the formation of robust and complex hydrogen-bonding networks. For instance, the N-H group of the pyrazole ring commonly forms N–H···N hydrogen bonds with the acceptor nitrogen of an adjacent molecule, leading to the creation of one-dimensional chains or catemers. nih.gov This is a well-documented motif in the crystal structures of pyrazole-containing compounds. nih.gov
Polymorphism could arise from different arrangements of these hydrogen-bonding motifs. For example, one polymorph might be characterized by N–H···N chains linked by O–H···O bridges, while another might feature a different connectivity, such as alternating N–H···O and O–H···N bonds. The specific arrangement adopted would depend on thermodynamic and kinetic factors during crystallization, and each polymorphic form would exhibit distinct physical properties, such as melting point, solubility, and stability.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Strong Hydrogen Bond | Pyrazole N-H | Pyrazole N | Chains, Dimers |
| Strong Hydrogen Bond | Alcohol O-H | Alcohol O | Chains, Dimers |
| Strong Hydrogen Bond | Pyrazole N-H | Alcohol O | Cross-linking |
| Strong Hydrogen Bond | Alcohol O-H | Pyrazole N | Cross-linking |
| Weak Hydrogen Bond | C-H (Aromatic) | Fluorine | Lattice stabilization |
| Weak Hydrogen Bond | C-H (Aromatic) | π-system (rings) | Stacking interactions |
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within this compound and probing the nature of its intermolecular interactions. The spectra are expected to show characteristic bands corresponding to the vibrations of the pyrazole ring, the difluorophenyl ring, and the methanol linker.
In the FTIR spectrum, a broad absorption band is anticipated in the high-frequency region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. A sharper, less intense band around 3150-3100 cm⁻¹ would correspond to the N-H stretch of the pyrazole ring, also involved in hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations of both rings are expected to appear in the 3100-3000 cm⁻¹ region.
The fingerprint region (below 1600 cm⁻¹) will contain a wealth of structural information. Key absorptions would include C=C and C=N stretching vibrations of the aromatic rings between 1600 and 1400 cm⁻¹. The strong C-F stretching vibrations of the difluorophenyl group are highly characteristic and typically appear as intense bands in the 1300-1100 cm⁻¹ range. researchgate.net The C-O stretching of the secondary alcohol would be visible around 1100-1050 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It is especially useful for identifying the symmetric vibrations of the aromatic rings, which often give rise to strong Raman signals. The symmetric "ring breathing" modes of the pyrazole and difluorophenyl rings would be prominent. Analysis of shifts in the O-H and N-H stretching frequencies upon changes in temperature or solvent can provide quantitative information about the strength of hydrogen bonding interactions.
Table 2: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Ring | Expected Intensity (FTIR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| 3400-3200 | O-H stretch (H-bonded) | - | Strong, Broad | Weak |
| 3150-3100 | N-H stretch (H-bonded) | Pyrazole | Medium | Weak |
| 3100-3000 | Aromatic C-H stretch | Both | Medium-Weak | Medium |
| 1610-1580 | C=C stretch | Difluorophenyl | Medium | Strong |
| 1550-1520 | C=N stretch | Pyrazole | Strong | Medium |
| 1300-1100 | C-F stretch | Difluorophenyl | Very Strong | Weak |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of the parent molecule and its fragments, allowing for the confirmation of its elemental composition. For this compound (C₁₀H₈F₂N₂O), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 211.0681 Da.
The fragmentation pathway analysis under techniques like electrospray ionization (ESI) can be predicted based on the molecule's structure. Following protonation, the molecule is expected to undergo several characteristic fragmentation steps. A primary and highly favorable fragmentation would be the loss of a water molecule (H₂O, 18.0106 Da) from the protonated methanol group, leading to a highly stabilized carbocation.
Another significant fragmentation route involves the cleavage of the bonds adjacent to the carbinol carbon. Cleavage of the C-C bond between the methanol carbon and the difluorophenyl ring would result in a pyrazolyl-methanol fragment or a difluorophenylmethylium ion. Conversely, cleavage of the C-C bond between the methanol carbon and the pyrazole ring would generate a difluorophenyl-methanol fragment or a pyrazolylmethylium ion. Subsequent fragmentations of the pyrazole ring itself, often involving the loss of HCN or N₂, are also common pathways for this class of compounds.
Table 3: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Elemental Composition | Calculated Exact Mass (Da) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₉F₂N₂O⁺ | 211.0681 | Molecular Ion |
| [M+H-H₂O]⁺ | C₁₀H₇F₂N₂⁺ | 193.0575 | Loss of water |
| [C₇H₅F₂]⁺ | C₇H₅F₂⁺ | 127.0354 | Difluorophenylmethylium ion |
| [C₄H₅N₂O]⁺ | C₄H₅N₂O⁺ | 97.0402 | (1H-pyrazol-4-yl)methanol radical cation |
Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Excess Determination
The central carbon atom of the methanol group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). Chiroptical spectroscopy, specifically Circular Dichroism (CD), is the definitive technique for analyzing chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD signal, while a pure single enantiomer will show a characteristic CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. A racemic mixture (50:50 of both enantiomers) will also be CD silent, as the equal and opposite signals from each enantiomer cancel out.
For a non-racemic mixture, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. units.it Therefore, if this compound were synthesized via an asymmetric route or if the enantiomers were separated by chiral chromatography, CD spectroscopy would be the ideal method to determine the optical purity of the resulting product. researchgate.net The analysis involves measuring the CD spectrum of the sample and comparing the intensity of a specific Cotton effect to the intensity of the same band for the pure enantiomer (if available). This allows for a rapid and accurate calculation of the enantiomeric excess, which is crucial in fields like pharmaceutical development where the biological activity of enantiomers can differ significantly. Without a reference spectrum of a pure enantiomer, CD can still be used to confirm enantiomeric enrichment but not to provide an absolute ee value.
Computational Chemistry and Theoretical Investigations of 2,4 Difluorophenyl 1h Pyrazol 4 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. nih.govajchem-a.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation. ajchem-a.comresearchgate.net
A crucial first step in computational analysis is determining the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol, this would involve optimizing all bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic compounds have successfully used DFT methods to achieve geometries that show good agreement with experimental data where available. nih.gov
Conformational analysis is also critical, particularly concerning the rotation around the single bond connecting the methanol-bearing carbon to the pyrazole (B372694) ring and the bond connecting it to the difluorophenyl ring. By performing a potential energy surface (PES) scan, where the dihedral angle is systematically varied, the most stable rotational conformers and the energy barriers between them can be identified. These calculations can be performed in the gas phase (in a vacuum) and in various solvents to simulate more realistic chemical environments. Solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the influence of the solvent on conformational stability.
Table 1: Illustrative Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT studies of similar molecular fragments and are not from a direct calculation on the title compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (phenyl ring) | 1.39 - 1.41 |
| C-F (phenyl ring) | 1.34 - 1.36 | |
| C-N (pyrazole ring) | 1.32 - 1.38 | |
| N-N (pyrazole ring) | ~1.35 | |
| C-O (methanol) | ~1.43 | |
| **Bond Angles (°) ** | C-C-C (phenyl ring) | ~120 |
| C-N-N (pyrazole ring) | ~108 | |
| N-N-C (pyrazole ring) | ~110 | |
| O-C-C (methanol-ring) | ~109.5 |
The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pk The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. jcsp.org.pk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov DFT calculations provide reliable estimates of these orbital energies. For this compound, the HOMO would likely be localized on the electron-rich pyrazole and difluorophenyl rings, while the LUMO might be distributed across the aromatic systems.
Table 2: Example Frontier Molecular Orbital Energies for a Pyrazole Derivative Note: These values are illustrative and based on DFT calculations reported for analogous heterocyclic compounds. nih.govajchem-a.com
| Parameter | Abbreviation | Energy (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.57 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.09 |
| HOMO-LUMO Energy Gap | ΔE | 4.48 |
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. rsc.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. comporgchem.com Calculated isotropic shielding values are converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often with root mean square errors of less than 0.4 ppm for ¹H shifts, making them invaluable for assigning experimental spectra and distinguishing between isomers. nih.gov
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to atomic displacements. uit.no This analysis yields harmonic vibrational frequencies for the fundamental modes of the molecule. Since theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of a simplified model, the computed values are typically scaled by an empirical factor to improve agreement with experimental data. ajchem-a.com These predicted spectra help in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-H stretches, N-H bends, or C-F vibrations. researchgate.net
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges. A full calculation would provide specific values for all vibrational modes.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) |
| O-H Stretch | Methanol (B129727) -OH | 3500 - 3600 |
| N-H Stretch | Pyrazole N-H | 3400 - 3500 |
| C-H Stretch | Aromatic Rings | 3000 - 3100 |
| C=C/C=N Stretch | Aromatic/Pyrazole Rings | 1450 - 1600 |
| C-F Stretch | Difluorophenyl | 1100 - 1250 |
| C-O Stretch | Methanol C-OH | 1000 - 1050 |
Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.net These parameters are calculated using the following relationships based on Koopmans' theorem:
Chemical Potential (μ): Represents the escaping tendency of an electron. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large energy gap, while a "soft" molecule has a small one.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Table 4: Illustrative Global Chemical Reactivity Descriptors Note: These values are calculated from the example HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Calculated Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.33 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 |
| Global Electrophilicity Index (ω) | μ² / (2η) | 4.19 |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in an aqueous solution. nih.gov
For a flexible molecule like this compound, MD simulations are invaluable for exploring its accessible conformational space. researchgate.net A simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating its movement over a period of nanoseconds.
The stability of the molecule's conformation during the simulation can be analyzed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions relative to the initial structure. A stable simulation is indicated by the RMSD value converging to a plateau. researchgate.net Furthermore, the Root Mean Square Fluctuation (RMSF) of individual atoms can be calculated to identify the most flexible regions of the molecule. Such analysis would reveal the preferred orientations of the pyrazole and difluorophenyl rings relative to each other and how these orientations are influenced by interactions with the surrounding solvent molecules, providing a dynamic picture of the molecule's behavior. nih.gov
Solvent Effects on Molecular Behavior and Interactions
The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational studies on similar pyrazole derivatives have shown that solvent polarity plays a crucial role in dictating the molecule's electronic structure, stability, and intermolecular interactions. The presence of the polar pyrazole ring and the hydroxyl group in this compound suggests that its properties will be highly sensitive to the solvent environment.
Theoretical investigations on pyrazole derivatives have demonstrated that in polar solvents, there is a notable stabilization of charge-transfer excited states. researchgate.net For instance, in a polar solvent like methanol, the photorelaxation dynamics are observed to be much faster compared to nonpolar solvents. researchgate.net This is attributed to a lowering of the energy barrier between excited-state minima and a reduction in the energy gap with the ground state. researchgate.net Furthermore, the solvent's dielectric constant can influence the tautomeric equilibrium of pyrazole-containing compounds. For some pyrazole azo dyes, hydrazo tautomers are more prevalent in solvents with higher dielectric constants. nih.gov
The solvation process of pyrazole derivatives has been studied using solution calorimetry and IR spectroscopy, revealing that the enthalpies of solution are generally endothermic. researchgate.net This indicates that the dissolution process is entropically driven. The formation of a solution with pyrazole derivatives tends to create a more structured liquid environment. researchgate.net The specific intermolecular interactions, such as hydrogen bonding between the pyrazole's N-H group, the methanol's O-H group, and solvent molecules, are key determinants of the solvation thermodynamics. The protic or aprotic nature of the solvent will significantly affect these interactions.
Table 1: Predicted Solvent Effects on this compound Properties
| Property | Effect of Increasing Solvent Polarity | Probable Interaction |
|---|---|---|
| UV-Vis Absorption | Red shift (bathochromic shift) | Stabilization of the excited state |
| Fluorescence Emission | Potential quenching or shifting of emission wavelength | Alteration of non-radiative decay pathways |
| Tautomeric Equilibrium | Shift towards more polar tautomers | Differential stabilization of tautomeric forms |
| Solubility | Increased solubility | Favorable solute-solvent interactions |
Molecular Docking Studies for Mechanistic Insights into Biological Interactions (Strictly Non-Clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se This method is instrumental in understanding the non-clinical biological interactions of compounds like this compound at a molecular level.
The binding of this compound to protein targets is governed by a combination of non-covalent interactions. The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. The hydroxyl group is also a potent hydrogen bond donor and acceptor. The difluorophenyl ring can participate in hydrophobic interactions and potentially halogen bonding, while the aromatic pyrazole ring can engage in π-π stacking and cation-π interactions with appropriate residues in a protein's active site.
Docking studies on various pyrazole derivatives have consistently highlighted the importance of these interactions. nih.govnih.govresearchgate.net The specific geometry and electronic properties of this compound, conferred by the difluorophenyl and pyrazolylmethanol moieties, will dictate its unique binding signature with different proteins.
DPP-IV: Dipeptidyl peptidase-IV (DPP-IV) is a serine protease, and its inhibitors are of interest in medicinal chemistry. Pyrazole derivatives have been investigated as potential DPP-IV inhibitors. chemmethod.com Docking studies suggest that the pyrazole core can fit into the active site of DPP-IV, forming key interactions with amino acid residues. nih.govijrdpl.comekb.egbiointerfaceresearch.com For this compound, the pyrazole nitrogen could form hydrogen bonds with the catalytic serine residue, while the difluorophenyl group could occupy a hydrophobic pocket.
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation. The pyrazole scaffold is a well-known pharmacophore in selective COX-2 inhibitors. The larger active site of COX-2 compared to COX-1 allows for the accommodation of bulkier substituents on the pyrazole ring. The difluorophenyl group of the title compound could potentially fit into the hydrophobic channel of the COX-2 active site, while the pyrazole moiety could interact with key residues like arginine and tyrosine.
Succinate (B1194679) Dehydrogenase: While specific docking studies of this compound with succinate dehydrogenase are not readily available in the literature, the general principles of ligand-enzyme interaction would apply. The molecule's ability to fit within the enzyme's active site and form favorable interactions with key residues would determine its potential as an inhibitor.
Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA. nih.gov Some pyrazole derivatives have been investigated as topoisomerase inhibitors. ekb.egijpsr.comimist.majscimedcentral.com Molecular docking studies have shown that these compounds can intercalate into the DNA-enzyme complex, stabilized by hydrogen bonding and π-π stacking interactions. ekb.egjscimedcentral.com The planar pyrazole and phenyl rings of this compound could potentially participate in such interactions.
Table 2: Potential Interactions of this compound with Enzyme Active Sites
| Enzyme | Potential Interacting Moieties | Types of Interactions |
|---|---|---|
| DPP-IV | Pyrazole N-H, Methanol O-H, Difluorophenyl | Hydrogen bonding, Hydrophobic interactions |
| COX-2 | Difluorophenyl, Pyrazole ring | Hydrophobic interactions, π-π stacking |
| Succinate Dehydrogenase | Pyrazole, Difluorophenyl, Methanol | Hydrogen bonding, Hydrophobic interactions |
| Topoisomerase | Pyrazole and Phenyl rings | π-π stacking, Intercalation |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design (Focused on Mechanistic/Target Interaction Aspects)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound, QSAR studies on related pyrazole derivatives can provide insights into the structural features crucial for its interactions with specific biological targets. shd-pub.org.rsnih.govacs.org
Mechanistic QSAR focuses on understanding the underlying physical and chemical interactions that drive the observed activity. nih.gov Descriptors used in such models often include electronic parameters (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). 2D and 3D QSAR models for pyrazole derivatives have been developed to predict their activity as enzyme inhibitors. acs.org These models often highlight the importance of specific substitutions on the pyrazole and phenyl rings for optimal interaction with the target. For instance, the presence and position of electron-withdrawing groups like fluorine on the phenyl ring can significantly influence the electronic properties of the molecule and its binding affinity.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. wum.edu.pk Computational quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. wum.edu.pkscielo.org.mx The NLO response of a molecule is related to its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups.
This compound possesses several features that suggest potential NLO activity. The pyrazole and phenyl rings form a π-conjugated system. The difluoro-substitution on the phenyl ring acts as an electron-withdrawing group, which can enhance the molecular hyperpolarizability (a measure of NLO activity). Theoretical studies on similar fluorophenyl-containing organic molecules have shown that fluorination can impact NLO properties. researchgate.net DFT calculations on pyrazole derivatives have also been used to predict their hyperpolarizability values. wum.edu.pkresearchgate.net The specific arrangement of the donor and acceptor moieties in this compound would be a key determinant of its NLO response.
Table 3: Predicted NLO Properties of this compound
| NLO Property | Influencing Structural Feature | Predicted Trend |
|---|---|---|
| First Hyperpolarizability (β) | π-conjugation, Donor-acceptor character | Moderate to high |
| Second Hyperpolarizability (γ) | Extended π-system | Moderate |
| Dipole Moment (μ) | Asymmetric charge distribution | Non-zero |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, theoretical studies can elucidate the most probable reaction pathways.
The synthesis of the pyrazole ring itself can proceed through various routes, and computational analysis can help determine the regioselectivity and the energetic barriers of different cyclization pathways. Furthermore, the introduction of the methanol group at the 4-position of the pyrazole ring is a key synthetic step. A theoretical study on the interaction of a pyrazole with methanol molecules has shown the nature of the transition state for proton transfer, which is relevant to reactions involving the hydroxyl group. researchgate.net A microkinetic study of methanol synthesis from CO2 hydrogenation has also provided insights into reaction pathways and activation barriers. nih.gov By modeling the reactants, intermediates, transition states, and products of the synthetic route to this compound, the reaction mechanism can be understood in detail, allowing for the optimization of reaction conditions.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| DPP-IV |
| COX-2 |
| Succinate Dehydrogenase |
Chemical Reactivity and Derivatization Pathways of 2,4 Difluorophenyl 1h Pyrazol 4 Yl Methanol
Reactions at the Methanol (B129727) Hydroxyl Group
The secondary alcohol moiety, positioned between the 2,4-difluorophenyl and pyrazole (B372694) rings, is a key site for functionalization. Its reactivity is typical of benzylic-like alcohols, which can undergo oxidation, esterification, etherification, and nucleophilic substitution.
The secondary alcohol of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol can be readily oxidized to form the corresponding ketone, (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanone. This transformation is a fundamental process in organic synthesis, converting the alcohol functional group into a carbonyl group. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, such as selectivity, scale, and tolerance of other functional groups.
Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC), as well as manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic and allylic alcohols. Milder, non-metal-based methods, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation, are also highly effective and avoid the use of heavy metals. The resulting ketone serves as a valuable intermediate for further derivatization, for example, through reactions at the carbonyl carbon.
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, room temperature | Selective for benzylic and allylic alcohols. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild chromium-based reagent. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, metal-free, and fast reaction times. |
| Swern Oxidation (COCl)₂, DMSO, Et₃N | CH₂Cl₂, low temperature (-78 °C) | Metal-free, requires cryogenic conditions. |
The hydroxyl group of the parent methanol can be converted into ester and ether linkages.
Esterification: Esters are typically formed through the reaction of the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride (B1165640). The reaction is generally carried out in the presence of a base, like pyridine or triethylamine (B128534), which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. For instance, reacting this compound with acetyl chloride would yield the corresponding acetate (B1210297) ester.
Etherification: The formation of ethers from the alcohol can be achieved under various conditions. A classic method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). Alternatively, chemoselective methods have been developed for the etherification of benzyl alcohols. organic-chemistry.org One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol, which selectively targets benzylic hydroxyl groups while leaving other types of hydroxyls, like aliphatic or phenolic ones, intact. organic-chemistry.org
The hydroxyl group can be replaced by a halogen atom (Cl, Br, or I) through a nucleophilic substitution reaction. Since the hydroxyl group is a poor leaving group, it must first be converted into a better one. This is typically accomplished by reacting the alcohol with reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These reagents react with the alcohol to form an intermediate with a good leaving group (e.g., a chlorosulfite ester for SOCl₂), which is then readily displaced by the halide ion. The resulting halo-derivatives, such as 4-(chloro(2,4-difluorophenyl)methyl)-1H-pyrazole, are versatile synthetic intermediates, particularly for carbon-carbon bond-forming reactions like Grignard or Suzuki coupling.
Reactivity of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle that can undergo reactions at its nitrogen and carbon atoms. The presence of the substituent at the C4 position influences its reactivity profile.
The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) bearing a hydrogen atom and a pyridine-like nitrogen (N2). The N-H proton is acidic and can be removed by a base, allowing for subsequent reactions at the N1 position.
N-Alkylation: This is a common derivatization pathway for pyrazoles. Traditional methods involve deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent, such as an alkyl halide. More recent methods have been developed to avoid the use of strong bases. semanticscholar.org One such approach utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, like camphorsulfonic acid (CSA), to achieve N-alkylation under milder conditions. semanticscholar.orgmdpi.com Research on the bifunctional substrate 1H-pyrazole-4-methanol, a close analog to the title compound, showed that under these conditions, reaction with one equivalent of an imidate led exclusively to the dialkylated product, with alkylation occurring on both the pyrazole nitrogen and the methanol oxygen. mdpi.com This result was attributed to the increased solubility of the mono-alkylated intermediate, which promotes a second alkylation event. mdpi.com
N-Acylation: Similar to alkylation, acylation occurs at the N1 position. This is typically achieved by reacting the pyrazole with an acyl chloride or anhydride in the presence of a base. The resulting N-acylpyrazoles are generally stable compounds.
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Classical Alkylation | Base (NaH, K₂CO₃) + Alkyl Halide (R-X) | Widely used, requires stoichiometric base. | General Knowledge |
| Acid-Catalyzed Alkylation | Trichloroacetimidate (R-OC(CCl₃)=NH) + Brønsted Acid (CSA) | Milder conditions, avoids strong bases. | semanticscholar.orgmdpi.com |
The pyrazole ring can undergo electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation. In an unsubstituted pyrazole ring, the C4 position has the highest electron density, making it the most susceptible site for electrophilic attack. quora.comscribd.com Common electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) preferentially occur at this position. scribd.com
However, in this compound, the C4 position is already occupied by the difluorophenylmethanol substituent. This blockage prevents any further electrophilic substitution at the most reactive site. The remaining C3 and C5 positions are significantly more electron-deficient compared to C4, rendering them much less reactive towards electrophiles. quora.com While reactions like halogenation of the pyrazole ring using reagents such as N-Bromosuccinimide (NBS) are known, forcing conditions might be required to achieve substitution at the C3 or C5 positions of this 4-substituted pyrazole. encyclopedia.pub
Coordination Chemistry Involving the Pyrazole Moiety as a Ligand
The pyrazole ring is a well-established ligand in coordination chemistry, capable of binding to a variety of metal centers. researchgate.netnih.gov The two nitrogen atoms in the five-membered ring, one pyrrole-type (N1) and one pyridine-type (N2), provide potential coordination sites. In the case of this compound, coordination typically occurs through the sp²-hybridized, pyridine-type N2 atom, which possesses a lone pair of electrons readily available for donation to a metal ion. rrbdavc.org
The N1 position is generally protonated (N-H) and less likely to coordinate directly unless deprotonated to form a pyrazolate anion. The formation of metal complexes with the pyrazole moiety can lead to various structures, from simple mononuclear complexes to complex polynuclear coordination polymers. nih.govresearchgate.net The specific outcome depends on the metal ion, the counter-ion, and the reaction conditions. The bulky (2,4-difluorophenyl)methanol substituent at the C4 position may exert steric hindrance, influencing the coordination geometry and potentially favoring the formation of complexes with lower coordination numbers or specific spatial arrangements.
Studies on related pyrazole derivatives have shown the formation of stable complexes with transition metals such as zinc(II), copper(II), and iron(III). researchgate.netdepositolegale.it For instance, pyrazolone-based ligands, which share the pyrazole core, form well-defined octahedral and square planar complexes. depositolegale.it It is anticipated that this compound would similarly act as a monodentate ligand, coordinating to metal centers to form complexes with potential applications in catalysis and materials science.
Reactivity of the Difluorophenyl Moiety
The 2,4-difluorophenyl ring is an electron-deficient aromatic system due to the strong electron-withdrawing inductive effects of the two fluorine atoms. This electronic characteristic significantly influences its reactivity in aromatic substitution and metalation reactions.
Electrophilic aromatic substitution on the 2,4-difluorophenyl ring is generally disfavored due to the deactivating nature of the fluorine substituents. edwiserinternational.com Any electrophilic attack would be directed by the fluorine atoms to the positions ortho and para to them. However, the pyrazolyl-methanol group at C1 would direct electrophiles to its own ortho positions (C2 and C6 of the phenyl ring), but these are already substituted with fluorine or sterically hindered. Therefore, electrophilic substitution is challenging and requires harsh conditions.
Conversely, the electron deficiency of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms act as good leaving groups when positioned ortho or para to a strong electron-withdrawing group, a role that the pyrazole moiety can fulfill. Nucleophiles can displace one of the fluorine atoms, typically the one at the C2 or C4 position, to form new substituted derivatives. The regioselectivity of such reactions would depend on the specific nucleophile and reaction conditions.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For this compound, the hydroxyl group of the methanol linker can potentially act as a DMG.
Upon treatment with a strong base like n-butyllithium, the hydroxyl proton would be removed first. The resulting lithium alkoxide could then direct the lithiation to the C3 position of the difluorophenyl ring, which is the only available position ortho to the carbinol substituent. This generates a highly reactive aryllithium intermediate. This intermediate serves as a valuable precursor for various cross-coupling reactions. Quenching the lithiated species with an appropriate electrophile can introduce a wide range of functional groups at the C3 position. For example, reaction with boronic esters would yield a boronate ester, a key substrate for Suzuki cross-coupling reactions. Similarly, reaction with zinc or tin halides would produce organozinc or organotin reagents for Negishi or Stille couplings, respectively.
Cyclization and Ring-Opening Reactions of Derivatives
The structure of this compound allows for various cyclization and ring-opening reactions upon suitable derivatization.
Cyclization Reactions: The hydroxyl group is a key functional handle for initiating cyclization. It can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a nucleophile to form a new ring. For instance, if the N1 position of the pyrazole ring is functionalized with a side chain containing a nucleophilic group, an intramolecular cyclization could lead to the formation of fused heterocyclic systems. Another pathway involves the oxidation of the secondary alcohol to a ketone. The resulting (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanone could then undergo condensation and cyclization reactions with various reagents, such as hydrazines or hydroxylamines, to construct new heterocyclic rings fused to or substituted on the pyrazole core. researchgate.net Intramolecular cyclization of derivatives is a common strategy for synthesizing fused pyrazole systems. nih.govrsc.org
Ring-Opening Reactions: The pyrazole ring is generally aromatic and stable, requiring relatively harsh conditions to undergo ring-opening. However, certain substituted pyrazoles can be induced to open. For example, treatment with strong bases can, in some cases, lead to deprotonation at C3 or C5, initiating ring cleavage. researchgate.net Oxidative conditions can also lead to the opening of the pyrazole ring, as seen in the reaction of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives. researchgate.net Derivatives of this compound, particularly those with activating groups on the pyrazole ring, could potentially undergo similar transformations, providing access to acyclic intermediates that can be used in further synthetic elaborations.
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical properties of this compound are influenced by both the pyrazole and the difluorophenyl moieties.
Photochemical Reactivity: Pyrazole-containing compounds are known to undergo various photochemical reactions. Upon UV irradiation, N-substituted pyrazoles can isomerize to imidazoles or undergo photocleavage. semanticscholar.orgresearchgate.net Fused pyrazole systems, such as pyranopyrazoles, have been observed to undergo photodimerization and photocleavage depending on the solvent. semanticscholar.orgresearchgate.net While specific studies on the title compound are lacking, it is plausible that it could exhibit similar reactivity. The difluorophenyl group may also influence the photochemical behavior, potentially participating in photo-cycloaddition reactions or influencing the excited state dynamics of the pyrazole ring. The presence of the hydroxyl group could also lead to photochemical oxidation or reduction pathways.
Biological Activities and Molecular Mechanisms of 2,4 Difluorophenyl 1h Pyrazol 4 Yl Methanol Derivatives Strictly in Vitro and Mechanistic Focus
Molecular Interactions with Specific Enzyme Targets
Derivatives of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol have been identified as potent inhibitors of several key enzymes. Their efficacy is rooted in specific molecular interactions that disrupt the catalytic activity of these proteins.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanism
The pyrazole (B372694) scaffold is a significant feature in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. The pyrazole ring system in these derivatives is crucial for their inhibitory action, facilitating π-cation interactions with amino acid residues such as Arg358 and Tyr666, thereby engaging both the S1 and S2 pockets of the DPP-IV active site. researchgate.net The structure of the side chains attached to the pyrazole core also plays a critical role; for instance, the inclusion of a β-amino acid side chain has been shown to enhance the molecule's affinity for the DPP-IV enzyme. researchgate.net
Furthermore, selectivity is a key mechanistic aspect. For some (pyrazol-4-yl)-methylamine derivatives, the nature of the substitution on the phenyl ring dictates the selectivity profile. Derivatives with 2,4-dichloro substituents tend to be selective inhibitors of DPP-IV, whereas those with difluoro substituents show a preference for inhibiting DPP8. nih.gov This selectivity is critical, as non-selective inhibition of related enzymes like DPP8 and DPP9 has been associated with toxicity, including multiorgan histopathological changes in preclinical studies. researchgate.netmdpi.com Therefore, the mechanism of therapeutic action for pyrazole-based DPP-IV inhibitors relies on high-affinity binding to the target enzyme while avoiding off-target inhibition of related peptidases. researchgate.netmdpi.com
Cyclooxygenase (COX-2) Enzyme Interaction and Anti-inflammatory Mechanisms
Certain pyrazole derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. arabjchem.orgnih.gov The anti-inflammatory mechanism of these compounds is based on blocking the conversion of arachidonic acid to prostaglandins. nih.gov The selectivity for COX-2 over the COX-1 isoform is a critical feature that differentiates these inhibitors from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). arabjchem.org
Molecular docking studies have elucidated the basis for this selectivity. The presence of a benzene (B151609) sulfonamide (–SO2NH2) group on the N1-position of the pyrazole ring is a key structural feature that allows the molecule to bind effectively within the selective pocket of the COX-2 enzyme. arabjchem.orgnih.gov This interaction is stabilized by specific molecular bonds, including the formation of a hydrogen bond with the Arg120 residue in the active site. nih.gov The 4,5-dihydro-1H-pyrazole ring itself has also been identified as an important structural component for effective interaction with the COX-2 enzyme. researchgate.net
Table 1: COX-2 Inhibition by Pyrazole Derivatives
| Compound | Target Enzyme | Key Structural Feature for Selectivity | Interacting Residue | Reference |
|---|---|---|---|---|
| Pyrazole Analogues | COX-2 | Benzene sulfonamide at N1 position | Arg120 | nih.gov |
Succinate (B1194679) Dehydrogenase Binding and Inhibition
The antifungal activity of certain pyrazole carboxamide derivatives is directly linked to their ability to inhibit succinate dehydrogenase (SDH), or mitochondrial complex II. nih.govijraset.com SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. ijraset.com By inhibiting SDH, these compounds disrupt cellular respiration and energy production in fungi. ijraset.com
The mechanism of action for these inhibitors is multifaceted. Studies on N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives have shown that potent compounds can cause significant damage to the fungal mycelium morphology and increase the permeability of the cell membrane. nih.gov Molecular docking and dynamics simulations have demonstrated that these pyrazole derivatives can bind strongly within the active pocket of SDH, interacting with key amino acid residues in a manner similar to established SDH inhibitors like thifluzamide. nih.gov For example, compound B6 was found to be a significant inhibitor of SDH enzyme activity with an IC50 value of 0.28 μg/mL. nih.gov Similarly, molecular docking has been used to understand the binding of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides to the SDH binding site. core.ac.uk
Topoisomerase II and IV Interaction Mechanisms
Pyrazole derivatives have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation, making them excellent targets for antibacterial agents. nih.gov The mechanism of action involves the inhibition of the enzyme's catalytic activity, which leads to the disruption of DNA topology and ultimately bacterial cell death. nih.gov
Molecular docking studies of pyrazole-thiazole hybrids suggest that their potent antibacterial activity against strains like MRSA is due to targeting topoisomerase II and IV. nih.gov Some aza-indole-derived pyrazole derivatives have been developed as broad-spectrum inhibitors of both DNA gyrase and topoisomerase IV. nih.gov In the context of anticancer activity, novel pyrazole-epipodophyllotoxin derivatives have been shown to be potent human topoisomerase II inhibitors, with strong binding interactions predicted by computational models. For instance, certain pyrazolo[4,3-f]quinoline derivatives have demonstrated an ability to prevent the catalytic activity of human topoisomerase IIα, with an efficacy comparable to the established drug etoposide. nih.gov
Protein Kinase Inhibition (e.g., p38MAPK)
The pyrazole scaffold is integral to a variety of protein kinase inhibitors, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Derivatives have shown significant inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory cytokine signaling. Most p38 MAPK inhibitors are ATP-competitive, binding to the hinge region of the kinase. A critical interaction for many inhibitors is the formation of a hydrogen bond with the Met109 residue in the ATP-binding pocket.
In silico studies have demonstrated that bipyrazole analogs exhibit better binding affinities for p38 MAPK isoforms compared to other heterocyclic scaffolds. The potency of these inhibitors can be enhanced by specific structural modifications. For example, the addition of a cyano- or carboxamide-substituted phenyl group to the core heterocyclic ring has been shown to markedly increase the inhibitory activity against the p38α isoform. Beyond p38 MAPK, other pyrazole derivatives have been developed as inhibitors for other kinases, such as Aurora Kinase B, highlighting the versatility of this chemical scaffold in targeting the kinome.
Table 2: p38 MAPK Inhibition by Pyrazole Derivatives
| Inhibitor Class | Binding Mode | Key Interaction Site | Structural Enhancement | Reference |
|---|---|---|---|---|
| General p38 MAPK Inhibitors | ATP-competitive | Hinge region (Met109) | - | |
| Bipyrazole Analogues | Not Specified | p38 MAPK active site | Bipyrazole scaffold |
Antimicrobial and Antifungal Activity: Molecular Mechanisms of Action
Derivatives of this compound exhibit significant antimicrobial and antifungal properties, which are attributable to several distinct molecular mechanisms. The presence of the difluorophenyl group, in particular, has been associated with broad potency against Gram-positive bacteria. nih.gov
Antifungal Mechanisms: The antifungal action of pyrazole derivatives often involves the disruption of fungal cell integrity. One primary mechanism is the inhibition of ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane. This is a common mechanism for azole-based antifungals, which typically target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, compromising membrane fluidity and function.
Another key mechanism is the direct disruption of the fungal cell membrane. Certain pyrazole carboxamide derivatives have been shown to interfere with the cell membrane of the mycelium, leading to inhibited growth. core.ac.uk A third mechanism, as detailed in section 6.1.3, is the inhibition of succinate dehydrogenase (SDH), which cripples the fungus's energy metabolism. nih.gov
Antibacterial Mechanisms: The antibacterial effects of pyrazole derivatives are also achieved through various modes of action. A prominent mechanism is the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), as discussed in section 6.1.4. nih.gov By preventing these enzymes from managing DNA supercoiling during replication, these compounds effectively halt bacterial proliferation. nih.gov
Another identified mechanism is the disruption of the bacterial cell wall. nih.gov Naphthyl-substituted pyrazole-derived hydrazones, for instance, exert their antibacterial effect by damaging the cell wall, leading to the leakage of cytosolic contents and cell lysis. nih.gov Additionally, some pyrazole derivatives act by inhibiting other essential bacterial enzymes. For example, certain derivatives have been found to be potent inhibitors of bacterial cystathionine (B15957) γ-lyase (CSE), an enzyme that produces hydrogen sulfide (B99878) (H₂S) to protect bacteria against oxidative stress. nih.gov While the mechanisms for many pyrazole derivatives are still under investigation, these findings highlight their ability to target multiple, essential bacterial pathways. nih.gov
Table 3: Summary of Antimicrobial/Antifungal Mechanisms
| Activity | Mechanism of Action | Specific Target/Effect | Reference |
|---|---|---|---|
| Antifungal | Inhibition of Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51) | |
| Antifungal | Cell Membrane Disruption | Direct interference with mycelium membrane | core.ac.uk |
| Antifungal | Inhibition of Cellular Respiration | Succinate Dehydrogenase (SDH) | nih.gov |
| Antibacterial | Inhibition of DNA Replication | DNA Gyrase and Topoisomerase IV | nih.gov |
| Antibacterial | Cell Wall Disruption | Damage to cell wall integrity, cytosol leakage | nih.gov |
Bacterial and Fungal Cell Target Identification and Disruption
Derivatives of this compound have shown promise as antimicrobial agents, with research pointing to specific molecular targets within bacterial and fungal cells.
Bacterial Targets:
The antibacterial action of certain pyrazole derivatives has been attributed to the inhibition of essential enzymes involved in DNA replication. Molecular docking studies have suggested that these compounds can target bacterial DNA gyrase and topoisomerase IV . nih.gov These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. By binding to these enzymes, the pyrazole derivatives can disrupt their function, leading to a bactericidal or bacteriostatic effect. For instance, indole-attached imines of pyrazole have been identified as potent inhibitors of DNA gyrase, which is a key target in many antibacterial therapies. nih.gov
Fungal Targets:
In fungi, a primary target for many azole-based compounds, including pyrazole derivatives, is the enzyme lanosterol 14α-demethylase , which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway . rsc.orgrsc.org Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane ultimately results in the inhibition of fungal growth and proliferation. rsc.orgrsc.org Several clubbed 1,1′-biphenyl-pyrazole derivatives have been shown to inhibit ergosterol biosynthesis, highlighting this as a key mechanism of their antifungal activity. rsc.orgrsc.org
Resistance Mechanisms at the Molecular and Cellular Level
While specific resistance mechanisms to this compound derivatives are not extensively documented, the broader class of azole antifungals, which share a similar mode of action, face several resistance mechanisms in fungi. These mechanisms can be extrapolated to understand potential resistance to pyrazole-based antifungals.
At the molecular level, resistance to azole antifungals that target ergosterol biosynthesis can arise from:
Mutations in the ERG11 gene: Point mutations in the gene encoding lanosterol 14α-demethylase can alter the enzyme's structure, reducing its affinity for the azole inhibitor. This allows the enzyme to continue functioning even in the presence of the drug.
Overexpression of the ERG11 gene: An increase in the production of the target enzyme, lanosterol 14α-demethylase, can overwhelm the inhibitory effect of the azole compound.
Upregulation of efflux pumps: Fungal cells can develop resistance by increasing the expression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. These efflux pumps actively transport the azole drugs out of the cell, reducing their intracellular concentration and thus their efficacy.
These resistance mechanisms highlight the challenges in developing and maintaining the effectiveness of antifungal agents that target the ergosterol biosynthesis pathway.
Cytotoxicity and Antiproliferative Mechanisms in Cell Lines (Focused on Molecular Pathways)
A significant body of research has focused on the cytotoxic and antiproliferative effects of pyrazole derivatives in various cancer cell lines. These studies have elucidated several molecular pathways through which these compounds exert their anticancer activity.
Induction of Apoptosis Pathways and Cell Cycle Arrest
Many pyrazole derivatives have been shown to induce programmed cell death, or apoptosis , in cancer cells. This is often mediated through the activation of caspases , a family of proteases that play a central role in the execution of apoptosis.
The induction of apoptosis by pyrazole derivatives can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can:
Increase the expression of pro-apoptotic proteins: Studies have shown an upregulation of proteins like Bax. jpp.krakow.pl
Decrease the expression of anti-apoptotic proteins: A corresponding downregulation of proteins such as Bcl-2 has been observed. jpp.krakow.plnih.gov
Activate caspases: The activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) has been reported, leading to the cleavage of key cellular substrates and ultimately, cell death. nih.govsemanticscholar.orgnih.gov One study on a pyrazole derivative, compound 3f, demonstrated that it triggers apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3 in triple-negative breast cancer cells. semanticscholar.orgnih.gov
In addition to inducing apoptosis, pyrazole derivatives can also cause cell cycle arrest , preventing cancer cells from progressing through the cell division cycle. Arrest has been observed at different phases of the cell cycle, including the G1, S, and G2/M phases, depending on the specific compound and cell line. semanticscholar.orgrsc.orgnih.govnih.gov For example, a pyrazole derivative known as PTA-1 was found to arrest triple-negative breast cancer cells in the S and G2/M phases. nih.gov
Identification of Intracellular Targets and Molecular Pathways Affected
The antiproliferative activity of pyrazole derivatives is linked to their interaction with specific intracellular targets and the subsequent modulation of key signaling pathways. Some of the identified targets include:
Cyclin-Dependent Kinases (CDKs): Certain pyrazole-based analogs have been identified as potent inhibitors of CDK2. rsc.org CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.
Tubulin: Some pyrazole derivatives have been shown to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis. The pyrazole derivative PTA-1 was identified as a tubulin polymerization inhibitor. nih.gov
BCL-2 Family Proteins: As mentioned earlier, pyrazole derivatives can modulate the levels of BCL-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. nih.gov
The following table summarizes the cytotoxic activity of selected pyrazole derivatives in different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3f | MDA-MB-468 | 14.97 (24h) | nih.gov |
| Compound 4e | Human cancer cells | - | arabjchem.org |
| PTA-1 | 17 human cancer cell lines | Low micromolar range | nih.gov |
| Compound 9d | MDA-MB-231, MCF-7 | <10 | nih.gov |
| Compound 9e | MDA-MB-231, MCF-7 | <10 | nih.gov |
| Compound 9f | MDA-MB-231, MCF-7 | <10 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective derivatives. For pyrazole derivatives, SAR studies have provided valuable insights into the roles of different substituents on their antimicrobial and cytotoxic activities.
For Antimicrobial Activity:
Substituents on the phenyl ring: The nature and position of substituents on the phenyl ring attached to the pyrazole core can significantly impact antimicrobial activity. For example, the presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance the biological properties of some pyrazole derivatives. yuntech.edu.tw
Modifications of the pyrazole core: Alterations to the pyrazole ring itself, such as the introduction of a carbothioamide linkage, have been shown to influence the antimicrobial spectrum and potency. yuntech.edu.tw
For Cytotoxic Activity:
Substituents on the pyrazole and phenyl rings: The cytotoxic potency of pyrazole derivatives against cancer cell lines is highly dependent on the substitution pattern. For instance, in a series of pyrazole hybrid aurones, compounds with a 4-methylphenyl group at the 1st position of the linked pyrazole moiety showed better cytotoxicity compared to those with phenyl or 4-nitrophenyl groups. researchgate.net
Linker modifications: In bis-pyrazole derivatives, the nature of the linker connecting the two pyrazole moieties has been shown to be important for their inhibitory activity. nih.gov
These SAR studies underscore the importance of the specific chemical features of pyrazole derivatives in determining their biological mechanism of action and provide a roadmap for the design of new compounds with improved therapeutic potential.
Applications in Chemical Sciences and Material Research Excluding Medical and Pharmaceutical Products for Human Use
Utilization as a Synthetic Intermediate for Complex Organic Molecules
The (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol structure is a valuable scaffold for organic synthesis. The pyrazole (B372694) ring itself is a π-excessive system that can undergo electrophilic substitution, typically at the 4-position unless already substituted. The two adjacent nitrogen atoms provide sites for coordination or further functionalization. The hydroxymethyl (-CH₂OH) group is a versatile functional handle that can be readily oxidized to an aldehyde (formyl group) or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, thus serving as a linchpin for the construction of more complex molecular architectures.
Pyrazole derivatives are well-established precursors for the synthesis of fused heterocyclic systems, which are scaffolds of high interest in various chemical fields. The functional groups of this compound, particularly after transformation, can participate in cyclocondensation reactions to build new rings onto the pyrazole core.
For instance, pyrazole-4-carbaldehydes, which can be synthesized from the corresponding methanol (B129727), are key intermediates for pyrazole-fused heterocycles. semanticscholar.orgamazonaws.com These aldehydes react with various binucleophiles to yield a range of fused systems, including:
Pyrazolo[3,4-b]pyridines : Formed by the condensation of 5-aminopyrazole-4-carbaldehydes with active methylene (B1212753) compounds like ketones or malonates. semanticscholar.orgresearchgate.net
Pyrazolo[3,4-d]pyridazines : Synthesized from the reaction of hydrazonoyl halides derived from pyrazole precursors. tubitak.gov.tr
Pyrazolo[5,1-c] nih.govmdpi.comresearchgate.nettriazines : These can be prepared from 5-aminopyrazoles, highlighting the versatility of pyrazole building blocks in creating diverse fused systems. tubitak.gov.tr
The synthesis of the parent compound, (1H-pyrazol-4-yl)methanol, is typically achieved through the reduction of a pyrazole-4-carboxylate ester using a reducing agent like lithium aluminum hydride. chemicalbook.com This core structure, when elaborated as in the title compound, provides a direct entry point into these advanced heterocyclic systems, with the 2,4-difluorophenyl group being carried through the synthetic sequence to impart specific electronic and steric properties to the final molecule.
While direct applications of this compound in asymmetric catalysis have not been extensively reported, its structure contains the necessary elements to function as a precursor for chiral ligands. Nitrogen-containing heterocycles, such as pyridines and pyrazoles, are fundamental components of many successful chiral ligands used in transition-metal-catalyzed asymmetric reactions. rsc.orgnih.gov The pyrazole's two nitrogen atoms can act as coordination sites for a metal center.
The molecule could be developed into a chiral ligand through several hypothetical pathways:
Introduction of Chirality : The hydroxymethyl group can be used to introduce a chiral center, for example, by enzymatic resolution or by serving as an anchor point to attach a chiral auxiliary.
Formation of Bidentate or Pincer Ligands : The pyrazole nitrogen atoms, combined with another donor group introduced via the methanol function, could form bidentate (N,N' or N,O) or pincer-type ligands.
Scaffold Rigidity and Tuning : The pyrazole and phenyl rings provide a rigid backbone, a desirable feature in many chiral ligands. The electronic properties of the ligand can be fine-tuned by the electron-withdrawing fluorine atoms on the phenyl ring.
The development of such ligands from this precursor could offer new tools for stereoselective synthesis, an area of continuous importance in chemistry. mdpi.comencyclopedia.pub
Potential in Agrochemicals (e.g., Fungicidal, Herbicidal Agents, Mechanistic Studies Only)
Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with numerous commercial products used as fungicides, herbicides, and insecticides. nih.govsemanticscholar.org The presence of the 2,4-difluorophenyl group in the title compound is particularly relevant, as this moiety is found in many biologically active molecules, where it can enhance binding affinity and metabolic stability.
The most prominent class of pyrazole-based fungicides are the pyrazole carboxamides, which act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). nih.gov These fungicides target Complex II of the mitochondrial respiratory chain in pathogenic fungi.
Mechanism of SDHIs : Succinate dehydrogenase is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for oxidizing succinate to fumarate. By binding to the ubiquinone-binding site of the SDH enzyme, pyrazole carboxamide fungicides block this electron transfer process. researchgate.net This inhibition disrupts cellular respiration and energy production (ATP synthesis), leading to the death of the fungal pathogen. nih.gov
It is highly probable that if this compound were converted into its corresponding carboxamide derivatives, these new compounds would exhibit this SDHI mechanism of action. Studies on related pyrazole carboxamides have confirmed this mode of action through molecular docking, enzyme activity assays, and observation of mitochondrial damage in fungal cells. nih.govresearchgate.net
In the context of herbicides, certain pyrazole derivatives function as bleaching herbicides. mdpi.com For example, some are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. nih.gov Inhibition of PPO leads to the accumulation of a phototoxic intermediate, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.
The biological activity of pyrazole-based agrochemicals is highly dependent on their substitution pattern. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize their efficacy. nih.govnih.gov For fungicidal pyrazole carboxamides, several structural features are critical for high activity.
Pyrazole Ring Substituents : A key feature for many potent SDHI fungicides is the presence of a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring. nih.gov The substituent at the 1-position (N1) of the pyrazole ring also significantly influences activity.
Amide Linker : The carboxamide group is essential for binding to the SDH enzyme.
Aryl Group : The nature and substitution pattern of the aryl group (in this case, 2,4-difluorophenyl) attached to the amide nitrogen are crucial for interaction with the target protein. The fluorine atoms can form hydrogen bonds or engage in other non-covalent interactions within the binding pocket, enhancing potency. nih.gov
The table below summarizes general SAR findings for related pyrazole carboxamide fungicides, which can be used to predict the potential of derivatives of the title compound.
| Structural Moiety | Substitution Pattern | Impact on Fungicidal Activity | Reference |
|---|---|---|---|
| Pyrazole C3-Position | -CH₃ vs. -CF₃ | Substitution with -CF₃ can significantly weaken activity in some systems. | nih.gov |
| Pyrazole C3-Position | -CF₂H | Difluoromethyl group is present in many highly active commercial SDHI fungicides. | researchgate.net |
| Phenyl Ring (Amide side) | Halogen substituents (e.g., F, Cl) | Often increases activity; position and number of halogens are critical for optimal binding. | nih.govnih.gov |
| Pyrazole N1-Position | Small alkyl (e.g., -CH₃) | Commonly found in active compounds. | nih.gov |
| General Structure | Introduction of isothiocyanate and carboxamide moieties | Can enhance fungicidal activity against a broad spectrum of pathogens. | nih.gov |
Role in Material Science (e.g., Optoelectronics, NLO Materials)
Heterocyclic compounds, including pyrazole derivatives, are of growing interest in material science due to their unique electronic and photophysical properties. semanticscholar.org Their conjugated π-systems make them candidates for applications in organic electronics and photonics.
Pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties. researchgate.net NLO materials can alter the phase, frequency, or amplitude of incident light and are essential for technologies like optical switching and frequency doubling. The NLO response of a molecule is related to its hyperpolarizability (β for second-order, γ for third-order effects), which can be enhanced by creating molecules with strong intramolecular charge transfer, often in a donor-π-acceptor (D-π-A) arrangement. researchgate.net Studies on various pyrazole derivatives have shown significant NLO responses, making them promising candidates for such applications. nih.govnih.gov
Furthermore, the photoluminescence properties of pyrazole-containing polymers and small molecules suggest their potential use in organic light-emitting diodes (OLEDs) and chemical sensors. ias.ac.in The pyrazole ring can be incorporated into conjugated polymer backbones or act as a core for fluorescent dyes. The emission wavelength and quantum yield can be tuned by modifying the substituents on the pyrazole and attached aryl rings. The 2,4-difluorophenyl group in the title compound would be expected to influence the electronic energy levels (HOMO/LUMO) and thus the photophysical properties of any derived materials.
The table below presents NLO data for some example pyrazole derivatives from the literature, illustrating the potential of this class of compounds in material science.
| Compound Type | Property Measured | Reported Value | Reference |
|---|---|---|---|
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | First hyperpolarizability (β) | 45 ± 2 × 10⁻³⁰ cm⁵/esu | nih.gov |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Third-order nonlinear optical susceptibility (χ⁽³⁾) | Order of 10⁻⁶ esu | researchgate.net |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Second-order hyperpolarizability (γ) | Order of 10⁻²⁶ esu | researchgate.net |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | First hyperpolarizability (β₀) | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu | nih.gov |
Incorporation into Polymeric Structures
The presence of a primary alcohol (methanol group) provides a reactive site for incorporating this compound into various polymeric structures. This functional group can readily undergo esterification or etherification reactions, allowing it to be integrated as a pendant group or as part of the main polymer chain.
For instance, it can be reacted with diacids or diacyl chlorides to form polyesters, or with diisocyanates to produce polyurethanes. The resulting polymers would carry the difluorophenyl and pyrazole moieties, which can impart specific properties such as thermal stability, altered solubility, and coordinating capabilities. While specific studies on polymers derived directly from this molecule are not extensively documented, research on other pyrazole-containing polymers, such as poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), demonstrates the viability of using pyrazole derivatives to create new polymeric materials with unique optical properties. researchgate.net The synthesis of π-conjugated polymers through methods like direct heteroarylation polymerization (DHAP) also highlights the utility of heterocyclic linkers in creating advanced materials. rsc.org
The incorporation of the this compound unit into a polymer backbone could influence the material's final properties in several ways:
Thermal Stability: The aromatic nature of both the difluorophenyl and pyrazole rings can enhance the thermal resistance of the polymer.
Solubility: The fluorine atoms can modify the polymer's solubility in organic solvents.
Metal Coordination: The pyrazole ring's nitrogen atoms can serve as binding sites for metal ions, leading to the formation of metallopolymers with potential applications in catalysis or electronics.
Optical and Electronic Properties of Derived Materials
Materials derived from this compound are expected to exhibit interesting optical and electronic properties due to the combination of its constituent groups. Pyrazole derivatives are known to be components of fluorescent and nonlinear optical (NLO) materials. nih.gov The pyrazole ring acts as an effective π-conjugated system, and its combination with the electron-withdrawing 2,4-difluorophenyl group can create a push-pull electronic structure, which is often a prerequisite for enhanced NLO properties. nih.gov
Computational studies on similar structures, such as piperidine (B6355638) derivatives with a 2,4-difluorophenyl group, have utilized Density Functional Theory (DFT) to analyze frontier molecular orbitals (HOMO-LUMO) and predict electronic transitions, indicating the importance of this moiety in tuning electronic properties. nanobioletters.com The energy gap between the HOMO and LUMO is a critical parameter that determines a molecule's electronic behavior and optical absorption characteristics. nanobioletters.com Materials incorporating the title compound could find applications in organic light-emitting diodes (OLEDs), sensors, or optical data storage.
| Compound Class | Property Investigated | Key Findings | Potential Application | Reference |
|---|---|---|---|---|
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Nonlinear Optical (NLO) Properties | Considered good candidates for NLO applications based on studies in chloroform (B151607) solution. | Ultrafast Optics | nih.gov |
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | Optical Band Gap | Thin films of a blend with PMMA were prepared and optical parameters were investigated. | Optical Coatings, Electronic Devices | researchgate.net |
| (2,4-difluorophenyl)(piperidin-4-yl)methanone derivative | HOMO-LUMO Energy Gap | DFT calculations yielded an energy gap of 4.2140 eV, indicating electronic activity. | Molecular Electronics | nanobioletters.com |
| π-conjugated polymer with oxadiazole linkers | Photoluminescence | Synthesized polymers exhibited quantum yields up to 0.40. | OLEDs, Sensors | rsc.org |
Coordination Chemistry and Metal-Organic Framework (MOF) Ligands
The pyrazole moiety is a well-established N-donor ligand in coordination chemistry. researchgate.netresearchgate.net The this compound molecule can act as a versatile ligand for creating a wide range of metal complexes and metal-organic frameworks (MOFs).
Synthesis and Characterization of Metal Complexes
The title compound possesses two potential coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group. This allows it to function as a bidentate (N,O) chelating ligand, forming stable five-membered rings with metal centers. Pyrazole-type ligands are known to coordinate with a vast array of transition metals, including Pd, Fe, Co, Ru, Cu, and Ni. researchgate.net
The synthesis of metal complexes typically involves reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques:
FTIR Spectroscopy: To confirm coordination, shifts in the stretching frequencies of the O-H (from methanol) and C=N/N-N (from pyrazole) bonds are monitored.
NMR Spectroscopy: Changes in the chemical shifts of the pyrazole and phenyl protons upon coordination to a diamagnetic metal can provide information about the complex's structure in solution.
X-ray Crystallography: This technique provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.
Research on related pyrazole-based ligands has led to the synthesis of numerous metal complexes with diverse geometries, from square planar Ni(II) and Cu(II) complexes to tetrahedral structures. researchgate.net
Application in Heterogeneous or Homogeneous Catalysis
Metal complexes derived from pyrazole-containing ligands have shown significant promise as catalysts in a variety of organic transformations. researchgate.netnih.gov The electronic properties of the ligand, which can be tuned by substituents like the 2,4-difluorophenyl group, play a crucial role in determining the catalytic activity of the metal center.
Homogeneous Catalysis: Complexes of this compound could be effective as homogeneous catalysts for reactions such as:
Carbon-Carbon Coupling Reactions: Palladium-pyrazole complexes are known catalysts for Heck and Suzuki coupling reactions. researchgate.net
Hydrogenation/Dehydrogenation: Iridium and Ruthenium complexes with protic pyrazole ligands have been investigated for hydrogen evolution from formic acid and for hydrogenation reactions. nih.gov
Polymerization: Aluminum complexes with anilido-pyrazolate ligands have been studied for the ring-opening polymerization of ε-caprolactone. rsc.org
The protic N-H group on the pyrazole ring can participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in the catalytic cycle, for instance, through proton transfer steps. nih.gov
Heterogeneous Catalysis: As a bifunctional linker, this compound is a candidate for constructing Metal-Organic Frameworks (MOFs). In a MOF structure, the pyrazole and methanol groups would coordinate to metal nodes, creating a porous, crystalline material. The ability to tailor the organic ligand is a key feature in designing MOFs for specific applications. digitellinc.com Pyrazolate-based MOFs have been developed for applications such as the selective capture of formaldehyde (B43269) from indoor air. researchgate.netdtu.dk MOFs synthesized from the title compound could function as robust heterogeneous catalysts, offering advantages like easy separation from the reaction mixture and reusability. The pores of the MOF could provide a constrained environment for shape-selective catalysis.
| Catalyst Type | Metal Center | Reaction | Reference |
|---|---|---|---|
| Pincer-type Pyrazole Complex | Ruthenium(II) | Aerobic oxidation of phosphines | nih.gov |
| 2-(1H-pyrazol-3-yl)pyridine Complex | Iridium(III) | Hydrogen evolution from formic acid | nih.gov |
| Generic Pyrazole Complexes | Pd, Fe, Co, Ru, Cu, Ni | C-C coupling reactions (Heck, Suzuki) | researchgate.net |
| Anilido-pyrazolate Complex | Aluminum | Ring-opening polymerization of ε-caprolactone | rsc.org |
| Sulfanylmethyl-1H-pyrazoles | Nickel(II) | Multicomponent condensation reactions | researchgate.net |
Future Research Directions and Emerging Paradigms for 2,4 Difluorophenyl 1h Pyrazol 4 Yl Methanol
Development of Novel and Atom-Economical Synthetic Pathways
The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, emphasizing atom economy and the reduction of waste. Future research into the synthesis of (2,4-Difluorophenyl)(1H-pyrazol-4-yl)methanol is expected to pivot towards more sustainable and efficient methodologies.
Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering improved safety, scalability, and control over reaction parameters. nih.gov The application of flow chemistry to the synthesis of pyrazole (B372694) derivatives is a growing area of interest. nih.govrsc.orgrsc.orgnih.gov A continuous flow process for the production of this compound could enable safer handling of reagents and facilitate a more automated and efficient manufacturing process.
Green Catalysis: The use of environmentally benign and reusable catalysts is a cornerstone of green chemistry. Research into the synthesis of pyrazole derivatives is actively exploring the use of various green catalysts to promote cyclization and other key reaction steps. acs.orgnih.govacs.orgsigmaaldrich.comorientjchem.orgresearchgate.net Future synthetic routes for this compound will likely focus on the implementation of such catalytic systems to minimize environmental impact.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, and higher overall yield. |
| Multicomponent Reactions | Increased atom economy, simplified purification processes, and rapid access to diverse analogues. |
| Flow Chemistry | Enhanced safety, improved reaction control, and amenability to automation and scale-up. |
| Green Catalysis | Use of non-toxic and recyclable catalysts, milder reaction conditions, and reduced environmental footprint. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The optimization of synthetic processes relies heavily on a thorough understanding of reaction kinetics and mechanisms. Process Analytical Technology (PAT) has become an indispensable framework in the chemical and pharmaceutical industries for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. acs.orgresearchgate.netacs.orgacs.org Advanced spectroscopic techniques are at the heart of PAT, enabling real-time, in-situ monitoring of chemical reactions.
In-situ FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical reaction. mdpi.comnih.govnih.govccspublishing.org.cn By tracking the vibrational modes of the molecules involved in the synthesis of this compound, researchers can gain valuable insights into the reaction kinetics and mechanism, facilitating rapid optimization of reaction conditions.
Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its application in real-time reaction monitoring is a rapidly advancing field. researchgate.netnih.govrsc.orgnih.govscispace.com Real-time NMR can provide detailed information about the structural transformations occurring during the synthesis of this compound, helping to identify transient intermediates and elucidate complex reaction pathways.
| Spectroscopic Technique | Information Gained for Reaction Monitoring |
| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. |
| Real-Time NMR | Detailed structural information of all species in the reaction mixture; identification of transient intermediates. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid design and property prediction of novel compounds. orientjchem.orgpharmaguideline.comsigmaaldrich.com These computational approaches can be leveraged to explore the vast chemical space around the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or other properties. nih.govnih.govrsc.orgnih.govscispace.com By developing QSAR models for a series of this compound analogues, it would be possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
De Novo Design: Generative AI models can be trained on large datasets of known molecules to design entirely new chemical structures with desired properties. This de novo design approach could be used to generate novel derivatives of this compound with optimized characteristics for specific applications.
Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical and biological properties, such as solubility, toxicity, and binding affinity to a particular target. researchgate.net Applying these predictive models to virtual libraries of this compound derivatives can significantly accelerate the identification of promising candidates for further experimental investigation.
| AI/ML Application | Role in Compound Design and Prediction |
| QSAR Modeling | Predicts the biological activity of new analogues based on their chemical structure. |
| De Novo Design | Generates novel chemical structures with desired properties. |
| Property Prediction | Forecasts physicochemical and biological properties to prioritize candidates for synthesis. |
Deeper Elucidation of Biological Mechanisms at the Atomic Level (Non-Clinical)
Understanding the interaction of a molecule with its biological target at the atomic level is crucial for rational drug design and the development of more effective therapeutic agents. Computational chemistry provides a powerful toolkit for investigating these interactions in a non-clinical setting.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgscispace.com Docking studies can be used to predict the binding mode of this compound to a hypothetical biological target, providing insights into the key interactions that govern its binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govrsc.org These simulations can reveal the conformational changes that occur upon binding and provide a more detailed understanding of the stability of the ligand-protein complex.
Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure of this compound and its interactions with its biological target. acs.org These calculations can provide a deeper understanding of the nature of the chemical bonds and non-covalent interactions that are critical for its biological activity.
| Computational Method | Insights into Biological Mechanisms |
| Molecular Docking | Predicts the binding pose and key interactions with a biological target. |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-target complex over time. |
| Quantum Chemical Calculations | Provides detailed information about the electronic structure and bonding interactions. |
Exploration of New Applications in Niche Chemical Technologies
The unique combination of a fluorinated aromatic ring and a pyrazole heterocycle in this compound suggests its potential for a variety of applications in niche chemical technologies.
Agrochemicals: Fluorinated compounds, particularly those containing a pyrazole moiety, are prevalent in modern agrochemicals due to their enhanced biological activity and metabolic stability. researchgate.netnih.govacs.orgccspublishing.org.cnscispace.com The structural features of this compound make it a promising scaffold for the development of new fungicides or insecticides.
Materials Science: Pyrazole derivatives have found applications as fluorescent probes, corrosion inhibitors, and components of energetic materials. acs.orgresearchgate.netnih.govnih.gov The presence of the difluorophenyl group could modulate the electronic and photophysical properties of the molecule, opening up possibilities for its use in advanced materials.
Catalysis: Pyrazole-containing ligands have been extensively used in coordination chemistry and have shown catalytic activity in a range of organic transformations. nih.govrsc.orgrsc.orgnih.gov The this compound molecule could serve as a ligand for metal catalysts, with the difluorophenyl group potentially influencing the catalyst's reactivity and selectivity.
| Niche Technology | Potential Application of this compound |
| Agrochemicals | Scaffold for the development of novel fungicides and insecticides. |
| Materials Science | Component of fluorescent probes, corrosion inhibitors, or energetic materials. |
| Catalysis | Ligand for metal catalysts in organic synthesis. |
Q & A
Basic Research Questions
Q. What synthetic routes are available for (2,4-difluorophenyl)(1H-pyrazol-4-yl)methanol, and how are they optimized for purity?
- Methodology : Microwave-assisted alkylation of 4-(1H-pyrazol-4-yl)benzonitrile with 2-chloro-1-(2,4-difluorophenyl)ethan-1-one in DMF at 60°C for 30 minutes, followed by preparative HPLC purification (ACN/water with ammonium bicarbonate) to isolate the product. Yields can be low (~7%), necessitating optimization of reaction time, stoichiometry, and temperature . Alternatively, sodium borohydride reduction of a ketone precursor (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) in methanol at room temperature achieves reduction to the alcohol with higher yields (~85%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using δ values (e.g., aromatic protons at δ 7.31–8.33 ppm, methine protons at δ 5.73 ppm) and coupling constants (e.g., J = 2.78 Hz for diastereotopic protons) to confirm stereochemistry and substituent positions .
- UPLC-MS : Confirm molecular weight (e.g., m/z 322 [M-H]⁻) and purity (>95%) using reverse-phase columns and ammonium bicarbonate buffers .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N motifs) for structural validation .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
- Methodology :
- Catalyst screening : Test alternatives to potassium carbonate (e.g., Cs₂CO₃) to enhance nucleophilic substitution efficiency in alkylation steps .
- Solvent optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions during microwave synthesis .
- Redox tuning : Use stoichiometric control of NaBH₄ in ketone reductions to minimize over-reduction or byproduct formation .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting in DMSO-d₆ by acquiring spectra at elevated temperatures .
- Isotopic labeling : Introduce deuterated analogs to distinguish overlapping proton environments in crowded aromatic regions .
- DFT calculations : Compare experimental 13C NMR shifts with computed values (e.g., using B3LYP/6-31G*) to validate assignments .
Q. What mechanistic insights explain the antifungal activity of structural analogs?
- Methodology :
- Docking studies : Model interactions with fungal CYP51 (lanosterol 14α-demethylase) using analogs like [3-(4-chloro-2-fluorophenyl)-5-(2,4-difluorophenyl)isoxazol-4-yl]-(3-pyridyl)methanol (B.1.52). Focus on triazole/pyrazole coordination to heme iron and fluorophenyl hydrophobicity .
- Resistance profiling : Compare MIC values against Candida spp. with fluconazole-resistant strains to identify structure-activity relationships (SAR) .
Q. How to design derivatives for enhanced metabolic stability?
- Methodology :
- Prodrug strategies : Introduce ester or phosphate moieties at the methanol group to improve bioavailability and reduce first-pass metabolism .
- Metabolite identification : Use LC-HRMS to track oxidative degradation pathways (e.g., CYP450-mediated hydroxylation) and guide fluorination at vulnerable positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
